4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Description
This compound features a 6-fluorobenzo[d]thiazole core linked via a hydrazinecarbonyl group to a dimethylbenzenesulfonamide moiety. The fluorine atom enhances metabolic stability and bioavailability, while the sulfonamide group contributes to hydrogen-bonding interactions, often critical for receptor binding.
Properties
IUPAC Name |
4-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCWBGMRRQWDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Hydrazinecarbonylation: The hydrazinecarbonyl group is introduced by reacting the benzothiazole derivative with hydrazine and a carbonyl source, such as phosgene or triphosgene.
Sulfonamide Formation: The final step involves the reaction of the intermediate with N,N-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Chemical Reactions Analysis
4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its effectiveness against various bacterial and fungal strains.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide involves the inhibition of key enzymes and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases and proteases, which are involved in cell signaling and proliferation.
Pathway Modulation: It modulates pathways like the MAPK/ERK pathway, leading to the suppression of cancer cell growth and induction of apoptosis.
Molecular Targets: The primary molecular targets include specific proteins and receptors that play a role in disease progression.
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
(a) 6-Fluorobenzo[d]thiazole Derivatives
- 4-(4-Fluoro-6-(2,3-dihydroxypropyl)pyridin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide ():
- Compound 5 ():
(b) Sulfonamide-Containing Derivatives
- 7a–c (4-[...]benzenesulfonamide derivatives) (): Feature benzenesulfonamide with substituents (methoxy, nitro, dimethylamino). Cytotoxicity studies reveal that electron-withdrawing groups (e.g., nitro in 7c) enhance activity, suggesting substituent-dependent effects .
- Triazole-thiones [7–9] ():
(c) Hydrazinecarbonyl-Linked Compounds
Biological Activity
The compound 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a derivative of benzothiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of benzothiazole derivatives, including the target compound, typically involves the reaction of 6-fluorobenzo[d]thiazole with hydrazine derivatives and subsequent modifications to introduce sulfonamide and dimethyl groups. The general synthetic pathway can be summarized as follows:
- Formation of Benzothiazole Core : Starting from 6-fluorobenzo[d]thiazole.
- Hydrazine Reaction : Reacting with hydrazine to form the hydrazone intermediate.
- Sulfonamide Formation : Introducing the benzenesulfonamide moiety through nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells.
- Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by disrupting cell cycle progression and modulating apoptotic pathways. For example, a related compound demonstrated inhibition of IL-6 and TNF-α activities, which are pivotal in cancer progression and inflammation .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 1.5 | Inhibition of migration |
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Some studies report that these compounds exhibit significant activity against a range of bacteria and fungi.
- In Vitro Studies : The minimal inhibitory concentration (MIC) for certain benzothiazole derivatives was found to be as low as 50 μg/mL against various pathogens, indicating potent antimicrobial effects .
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| UBT10f | E. coli | 50 |
| UBT10f | S. aureus | 50 |
Case Studies
Several research articles have documented the biological activities of benzothiazole derivatives:
- Study on Anticancer Activity : A study synthesized a series of benzothiazole derivatives and evaluated their anticancer properties, revealing that modifications at the 2 and 6 positions significantly enhanced their anticancer efficacy .
- Antimicrobial Evaluation : Another study focused on the antibacterial and antifungal activities of various benzothiazole derivatives, confirming their effectiveness against resistant strains .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects in models of ischemia/reperfusion injury, demonstrating antioxidant properties that could be beneficial for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
